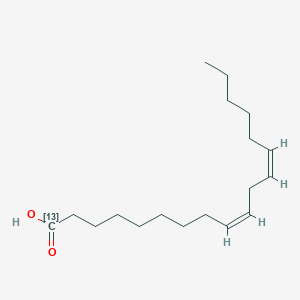

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid

Descripción general

Descripción

(9Z,12Z)-(1-13C)Octadeca-9,12-dienoic acid is a carbon-13 isotopologue of linoleic acid, an essential omega-6 polyunsaturated fatty acid (PUFA) with the molecular formula C₁₈H₃₂O₂. The compound features two cis double bonds at positions 9 and 12 (denoted as 9Z,12Z) and a ¹³C isotopic label at the carboxylic acid carbon (position 1). This labeling facilitates metabolic tracing in studies of lipid biochemistry and drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Linoleic Acid-1-13C typically involves the incorporation of the carbon-13 isotope into the linoleic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotope-labeled compound.

Industrial Production Methods: Industrial production of Linoleic Acid-1-13C involves large-scale synthesis using labeled carbon sources. The process includes the extraction of linoleic acid from natural sources, followed by isotopic labeling through chemical synthesis. The final product is purified and tested for isotopic purity and chemical composition.

Análisis De Reacciones Químicas

Types of Reactions: Linoleic Acid-1-13C undergoes various chemical reactions, including:

Oxidation: Linoleic acid can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert linoleic acid to its saturated form, stearic acid.

Substitution: Substitution reactions can occur at the double bonds of linoleic acid, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium) are used.

Substitution: Halogens and other electrophiles can be used in substitution reactions.

Major Products:

Oxidation Products: Hydroperoxides, epoxides, and aldehydes.

Reduction Products: Stearic acid and other saturated fatty acids.

Substitution Products: Halogenated linoleic acid derivatives.

Aplicaciones Científicas De Investigación

Biological Significance

Essential Fatty Acid : Linoleic acid is classified as an essential fatty acid, meaning it is crucial for human health but cannot be synthesized by the body. It must be obtained through dietary sources such as vegetable oils (e.g., sunflower and safflower oil), nuts, and seeds. Its significance lies in its role in maintaining cell membrane integrity and supporting metabolic processes.

Health Benefits :

- Cardiovascular Health : Linoleic acid has been shown to lower LDL cholesterol levels, which can reduce the risk of cardiovascular diseases. Studies suggest that diets rich in linoleic acid may help improve heart health by reducing inflammation and blood pressure.

- Anti-inflammatory Properties : Research indicates that linoleic acid can exert anti-inflammatory effects, which may be beneficial in conditions such as arthritis and other inflammatory disorders.

Pharmaceutical Applications

Linoleic acid has garnered attention for its potential as a scaffold in drug development. A recent study isolated (9Z,12Z)-octadeca-9,12-dienoic acid from Eichhornia crassipes and investigated its interaction with β-ketoacyl-ACP synthase (KasA), a target for tuberculosis treatment. The docking studies revealed that this compound could bind to KasA with notable efficiency, suggesting its potential as a lead compound for anti-TB drug development .

Table 1: Binding Affinity of Linoleic Acid vs. Co-crystallized Ligand

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Notable Interactions |

|---|---|---|---|

| Linoleic Acid | -4.72 | 345 | PRO201, PHE239 |

| JSF-3285 (Co-crystallized) | -6.79 | 10.5 | Multiple residues |

The study highlighted that while linoleic acid exhibited weaker binding compared to JSF-3285, it still demonstrated promise as a drug scaffold against KasA .

Nutritional Applications

Linoleic acid is vital in nutrition due to its role in various metabolic pathways:

- Biosynthesis of Eicosanoids : Linoleic acid is a precursor for eicosanoids, which are signaling molecules that play critical roles in inflammation and immunity.

- Skin Health : It is known to improve skin barrier function and hydration when applied topically or consumed as part of the diet.

Industrial Applications

Linoleic acid is widely utilized in food processing and cosmetics:

- Food Industry : As a major component of vegetable oils, it is used for cooking and food preservation due to its antioxidant properties.

- Cosmetics : It serves as an emollient and moisturizer in skincare products due to its ability to penetrate the skin barrier effectively.

Case Studies

Several case studies have demonstrated the applications of linoleic acid:

- Study on Cardiovascular Health : A cohort study involving participants consuming high levels of linoleic acid showed significant reductions in cardiovascular events compared to those with lower intake levels.

- Anti-inflammatory Effects : Clinical trials have indicated that supplementation with linoleic acid can reduce markers of inflammation in patients with chronic inflammatory diseases.

Mecanismo De Acción

Linoleic Acid-1-13C exerts its effects through its incorporation into cell membranes and its role in the synthesis of signaling molecules. The carbon-13 label allows researchers to trace its metabolic fate and understand its interactions with various molecular targets. Key pathways involved include the synthesis of eicosanoids, which are signaling molecules that regulate inflammation and other physiological processes.

Comparación Con Compuestos Similares

Key Properties:

- Isolation and Sources : First isolated from Eichhornia crassipes (water hyacinth) , it is also found in plant oils, seaweeds, and bee bread .

- Pharmacological Profile: Demonstrated low toxicity (non-mutagenic, non-carcinogenic) in SwissADME and ProTox-II analyses, with an ABBB ratio of 0.6503 and synthetic accessibility score of 3.10 .

Comparison with Structurally Similar Compounds

Linoleic Acid (Non-Isotopic Form)

- Structure: (9Z,12Z)-Octadeca-9,12-dienoic acid (C₁₈H₃₂O₂), identical to the target compound but lacking the ¹³C label.

- Biological Role : Essential in human nutrition; precursor to arachidonic acid and inflammatory mediators .

- Anti-Mtb Activity : Inhibits Mtb growth at MIC ≥200 µg/mL in resazurin microtiter assays .

- Binding Affinity : Binds KasA via hydrogen bond (PRO201) and Pi-alkyl interaction (PHE239), with ligand efficiency of 0.24 .

Table 1: Linoleic Acid vs. (9Z,12Z)-(1-13C)Octadeca-9,12-dienoic Acid

α-Linolenic Acid (ALA)

- Structure: (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid (C₁₈H₃₀O₂), an omega-3 PUFA with three double bonds.

- Sources : Flaxseed, chia, and walnuts .

- Activity : Anti-inflammatory; precursor to EPA and DHA. In bee bread, ALA dominates ω-3 PUFAs (up to 40.7% of total fatty acids) .

Key Difference:

- Double Bonds: ALA has three vs. two in linoleic acid, altering membrane fluidity and signaling roles .

γ-Linolenic Acid (GLA)

- Structure: (6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acid (C₁₈H₃₀O₂), an omega-6 PUFA with three double bonds.

- Activity: Used in treating inflammatory diseases; higher oxidation susceptibility than linoleic acid due to additional double bond .

Arachidonic Acid (ARA)

- Structure: (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid (C₂₀H₃₂O₂), a 20-carbon omega-6 PUFA.

- Role : Precursor to prostaglandins and leukotrienes; critical in inflammation and immune response .

- Binding: Not studied with KasA but implicated in lipid-mediated signaling in Mtb .

Oleic Acid

- Structure: (9Z)-Octadec-9-enoic acid (C₁₈H₃₄O₂), a monounsaturated omega-9 fatty acid.

- Comparison: Lower unsaturation reduces oxidative instability. Used in nanoparticle synthesis (e.g., Pt nanocrystals) but lacks anti-Mtb activity .

Functional and Pharmacological Comparisons

Table 2: Anti-Mtb Activity and Binding Profiles

Key Findings:

Actividad Biológica

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid that plays significant roles in various biological processes. This article explores its biological activity, including its pharmacological potential, metabolic pathways, and health benefits.

- Chemical Formula : C18H32O2

- Molecular Weight : 280.4455 g/mol

- CAS Number : 60-33-3

- IUPAC Name : (9Z,12Z)-octadeca-9,12-dienoic acid

Linoleic acid is characterized by two double bonds located at the 9th and 12th carbon positions in its carbon chain. It is classified under the category of fatty acids and is essential for human health but cannot be synthesized by the body.

1. Metabolism and Bioavailability

Linoleic acid is metabolized in the body to produce various bioactive compounds. It serves as a precursor for the synthesis of arachidonic acid and other eicosanoids, which are crucial for inflammatory responses and cellular signaling. Studies indicate that linoleic acid can be converted into prostaglandins and leukotrienes, impacting cardiovascular health and immune function .

2. Health Benefits

Research has linked linoleic acid to several health benefits:

- Cardiovascular Health : Linoleic acid is associated with reduced cholesterol levels and improved heart health. It can lower LDL cholesterol levels while increasing HDL cholesterol .

- Anti-inflammatory Properties : Due to its role in eicosanoid production, linoleic acid may help mitigate inflammation. This characteristic is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Cancer Prevention : Initial studies suggest that linoleic acid may reduce the risk of certain cancers by influencing cell proliferation and apoptosis .

Pharmacological Potential

Recent studies have explored the potential of linoleic acid as a therapeutic agent against various diseases:

Case Study: Anti-Tuberculosis Activity

A significant study investigated the interaction of linoleic acid with β-ketoacyl-ACP synthase (KasA), an enzyme critical for mycobacterial fatty acid synthesis. The compound was isolated from Eichhornia crassipes and docked to KasA using computational methods. Results indicated that linoleic acid had a binding energy of -4.72 kcal/mol with an inhibition constant (Ki) of 345 µM, suggesting it may serve as a scaffold for developing anti-TB drugs .

Comparative Binding Affinity

The following table summarizes the binding affinities of linoleic acid compared to a known inhibitor (JSF-3285):

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki µM) | Notable Interactions |

|---|---|---|---|

| Linoleic Acid | -4.72 | 345 | Hydrogen bond with PRO201; Pi-alkyl with PHE239 |

| JSF-3285 | -6.79 | 10.5 | Interacts with multiple residues including hydrogen bonds |

This comparison highlights that while linoleic acid exhibits weaker binding compared to JSF-3285, it still demonstrates promise as a potential drug candidate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (9Z,12Z)-(11³C)octadeca-9,12-dienoic acid with isotopic purity?

- Methodological Answer : Synthesis typically involves carbon-13 isotope labeling at the C11 position via catalytic deuteration or enzymatic desaturation of precursor fatty acids. Key steps include:

- Precursor selection : Use stearic acid (18:0) or oleic acid (9Z-18:1) as starting materials.

- Isotopic incorporation : Employ ¹³C-labeled acetyl-CoA or malonyl-CoA in enzymatic elongation/desaturation pathways .

- Purification : Utilize silver-ion chromatography or reverse-phase HPLC to isolate geometric isomers and ensure isotopic purity (>98%) .

Q. Which analytical techniques are critical for characterizing positional isomerism and isotopic integrity in this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm double-bond geometry (Z/Z configuration) and isotopic labeling at C11. Key signals: δ 5.3–5.4 ppm (olefinic protons) and δ 130–132 ppm (olefinic carbons) .

- GC-MS with derivatization : Methyl ester derivatives improve volatility; isotopic enrichment is verified via mass shifts (e.g., m/z 294 → 295 for ¹³C incorporation) .

- IR Spectroscopy : Bands at 3010 cm⁻¹ (C-H stretch of cis double bonds) and 1710 cm⁻¹ (carboxylic acid C=O) validate structural integrity .

Q. How should researchers ensure stability during storage and experimental use?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation. Avoid exposure to light, moisture, or oxidizing agents .

- In-use stability : Dissolve in ethanol or DMSO with 0.01% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation during cell culture experiments .

Advanced Research Questions

Q. How can isotopic labeling at C11 resolve controversies in lipid peroxidation mechanisms?

- Methodological Answer :

- Tracer studies : Introduce (9Z,12Z)-(11³C)octadeca-9,12-dienoic acid into model membranes and track ¹³C-labeled oxidation products (e.g., hydroperoxides, aldehydes) via LC-MS/MS. This clarifies whether peroxidation initiates at C9 or C13 in polyunsaturated fatty acids .

- Kinetic isotope effects (KIE) : Compare reaction rates of ¹³C-labeled vs. unlabeled substrates to identify rate-limiting steps in enzymatic (e.g., lipoxygenase) vs. non-enzymatic oxidation pathways .

Q. What experimental designs address contradictions in pro-inflammatory vs. anti-inflammatory roles of oxidized derivatives?

- Methodological Answer :

- Dose-response profiling : Treat macrophage cell lines (e.g., RAW 264.7) with varying concentrations of 9-oxoODE (an oxidation product) and measure TNF-α/IL-10 ratios via ELISA. Use ¹³C-labeled substrate to trace metabolite-specific effects .

- Gene knockout models : Combine isotopic tracing with CRISPR-Cas9 knockouts (e.g., PPAR-γ, NF-κB) to dissect signaling pathways influenced by oxidized derivatives .

Q. How to integrate theoretical frameworks (e.g., lipid raft dynamics) with experimental data on membrane incorporation?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model ¹³C-labeled fatty acid behavior in lipid bilayers using software like GROMACS. Validate simulations with experimental data from fluorescence anisotropy or FRET .

- Phase-separation studies : Use atomic force microscopy (AFM) to correlate membrane domain formation with isotopic tracer distribution in mixed lipid systems .

Q. What statistical approaches reconcile discrepancies in metabolic flux analyses using this isotope?

- Methodological Answer :

- Compartmental modeling : Apply software like INCA or Isotopo to model ¹³C flux through β-oxidation vs. elongation pathways. Use Akaike Information Criterion (AIC) to select optimal models .

- Multivariate analysis : Perform PCA or PLS-DA on lipidomic datasets to distinguish biological variability from technical noise in isotopic enrichment measurements .

Propiedades

IUPAC Name |

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-LKLZSCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.